molecular formula C16H26N2O B10890598 1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine

1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine

Cat. No.: B10890598
M. Wt: 262.39 g/mol
InChI Key: FPTVJLWNSJEHSF-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine, butan-2-yl chloride, and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine can be compared with other piperazine derivatives:

    1-(Butan-2-yl)piperazine: Lacks the 4-methoxybenzyl group, resulting in different chemical and biological properties.

    4-(4-Methoxybenzyl)piperazine: Lacks the butan-2-yl group, leading to variations in its reactivity and applications.

    1-(Butan-2-yl)-4-benzylpiperazine:

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-butan-2-yl-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C16H26N2O/c1-4-14(2)18-11-9-17(10-12-18)13-15-5-7-16(19-3)8-6-15/h5-8,14H,4,9-13H2,1-3H3

InChI Key

FPTVJLWNSJEHSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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